2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol

Molecular descriptor analysis Drug-likeness prediction Hydrogen bonding

2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol (CAS 927417-69-4) is a heterocyclic compound belonging to the diaminopyrazole class, with the molecular formula C5H11N5O and a molecular weight of 157.17 g/mol. It features a pyrazole ring substituted with amino groups at the 3- and 4-positions, but uniquely incorporates an N-amino (hydrazine-type) linker connecting the ring to an ethanol moiety.

Molecular Formula C5H11N5O
Molecular Weight 157.17 g/mol
Cat. No. B12856586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol
Molecular FormulaC5H11N5O
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1=C(C(=NN1NCCO)N)N
InChIInChI=1S/C5H11N5O/c6-4-3-10(8-1-2-11)9-5(4)7/h3,8,11H,1-2,6H2,(H2,7,9)
InChIKeyGLIJXBBSZITHMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol: A Specialized Diaminopyrazole Building Block for Research and Formulation


2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol (CAS 927417-69-4) is a heterocyclic compound belonging to the diaminopyrazole class, with the molecular formula C5H11N5O and a molecular weight of 157.17 g/mol . It features a pyrazole ring substituted with amino groups at the 3- and 4-positions, but uniquely incorporates an N-amino (hydrazine-type) linker connecting the ring to an ethanol moiety . This structural motif distinguishes it from the more common 4,5-diaminopyrazole derivatives used in oxidative hair dye formulations and positions it as a versatile intermediate for further synthetic elaboration, particularly in medicinal chemistry and cosmetic applications [1].

1

N-Amino linker supports hydrazine-based derivatization and hybrid molecule synthesis

2

3,4-Diamino substitution pattern enables distinct oxidative coupling outcomes for color chemistry studies

3

Reported higher topological polar surface area may support aqueous-phase reactions and solubility-dependent workflows

Why 2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol Cannot Be Replaced by Generic Diaminopyrazoles


Substituting 2-((3,4-diamino-1H-pyrazol-1-yl)amino)ethanol with a generic diaminopyrazole, such as the widely available 4,5-diamino-1-(2-hydroxyethyl)pyrazole, is not chemically or functionally equivalent . The target compound possesses a distinct N-amino (N-N) linkage to the ethanol group, which alters its hydrogen-bonding capacity, electronic distribution, and nucleophilic reactivity compared to the direct N-alkyl linkage in the 4,5-isomer . Furthermore, the 3,4-diamino substitution pattern versus the 4,5-pattern directs oxidative coupling to yield different chromophores, a critical difference for applications in color chemistry [1]. These structural nuances mean that the compound cannot be assumed interchangeable with its in-class analogs without risking altered reactivity, different shade outcomes, or changed biological activity profiles.

N-Amino (hydrazine-type) linker alters hydrogen-bonding and nucleophilic reactivity compared to direct N-alkyl analogs; reactivity profiles may not transfer.

3,4-Diamino regioisomer directs oxidative coupling toward different chromophores than 4,5-diamino systems; shade outcomes may shift significantly.

Multi-step synthetic route and limited commercial availability increase procurement complexity relative to stock-listed 4,5-isomers; lot consistency requires verification.

Quantitative Differentiation Guide for 2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol Against Key Analogs


N-Amino Linker versus N-Alkyl Linker: Molecular Descriptor Comparison with the 4,5-Diamino Analog

The target compound differs from its closest commercial analog, 4,5-diamino-1-(2-hydroxyethyl)pyrazole (CAS 155601-17-5), by the insertion of an additional nitrogen atom in the linker to the ethanol group . This N-amino (hydrazine) linker increases the molecular weight by 15 Da (157.17 vs. 142.16 g/mol), adds one hydrogen bond donor, and increases the topological polar surface area (TPSA) [1]. Calculated TPSA for the target compound is 102.12 Ų, compared to 78.83 Ų for the 4,5-diamino analog, a 29.5% increase that predicts higher aqueous solubility but lower passive membrane permeability . The number of hydrogen bond donors increases from 3 to 4, altering the compound's ability to engage in specific intermolecular interactions .

Linker TPSA comparison
Reported
Target: 102.12 Ų vs Comparator: 78.83 Ų (+29.5%)
Reported higher TPSA may support aqueous solubility predictions
In silico calculation; supplier specification data
Molecular descriptor analysis Drug-likeness prediction Hydrogen bonding

Regioisomeric Amino Substitution: 3,4- vs. 4,5-Diaminopyrazole Core Electronic Effects

The 3,4-diamino substitution pattern on the pyrazole ring creates a different electronic environment compared to the 4,5-diamino pattern. In oxidative hair dye applications, 5-substituted 3,4-diaminopyrazoles are reported to yield more intense colorations at acidic pH and produce shades ranging from red to blue, with better light fastness than their unsubstituted counterparts [1]. In contrast, 4,5-diaminopyrazole derivatives are predominantly used for red shades when combined with specific couplers [2]. The 3,4-arrangement places the amino groups in a vicinal relationship that favors the formation of ortho-quinonoid intermediates upon oxidation, which can couple differently than the para-quinonoid species from 4,5-diamino systems [3].

Shade palette range
Class-level
Reported broader shade range (red to blue) vs predominantly red for 4,5-diamino core
Regioisomer dictates oxidative coupling outcome context
Patent-class inference; direct comparative data to verify
Regioisomerism Oxidation potential Coupling reactivity

Synthetic Route Differentiation: N-Amination vs. Direct N-Alkylation Pathway

The synthesis of 2-((3,4-diamino-1H-pyrazol-1-yl)amino)ethanol requires an N-amination step to introduce the amino linker, which is fundamentally different from the direct N-alkylation route used for 4,5-diamino-1-(2-hydroxyethyl)pyrazole . The 3,4-diaminopyrazole core is prepared via nitration of 3-aminopyrazole followed by reduction, a more expensive and lower-yielding route than the malononitrile-hydrazine condensation used for 3,5-diaminopyrazoles [1]. The subsequent N-amination with ethylene oxide or 2-chloroethanol under basic conditions introduces an additional synthetic step, contributing to its higher procurement cost (typically inquiry-based pricing) compared to the commercially stock-listed 4,5-isomer .

Synthetic complexity
Data to verify
Multi-step: nitration/reduction + N-amination vs direct N-alkylation route
Additional step may impact cost and commercial availability
Yield and scale-up data not reported
Synthetic accessibility Hydrazine chemistry N-amination

Optimal Use Cases for 2-((3,4-Diamino-1H-pyrazol-1-yl)amino)ethanol Based on Differentiated Properties


Oxidative Hair Dye Intermediate Requiring Broader Shade Palette

For formulators seeking to access blue-toned or natural shades beyond the typical red range of conventional 4,5-diaminopyrazole developers, this compound's 3,4-diamino core and N-amino linker enable distinct chromophore formation upon oxidative coupling [1]. Patent literature indicates that 5-substituted 3,4-diaminopyrazoles, a structurally related class, produce colorations with better light fastness and more intense shades at acidic pH compared to the unsubstituted 3,4-diaminopyrazole baseline [1]. This compound is therefore particularly relevant for permanent hair color formulations targeting high-fashion or natural palette expansion away from red-dominant systems.

Synthesis of Hybrid Molecules via Hydrazine-Linker Chemistry

The N-amino (hydrazine-type) linker is a key differentiator from simple N-alkyl pyrazoles. This moiety can undergo condensation with aldehydes or ketones to form hydrazones, or can be further functionalized via diazotization and coupling reactions to generate more complex heterocyclic systems [2]. This makes the compound a strategic intermediate for medicinal chemistry programs that require a pyrazole scaffold with a modifiable amino tether, particularly for generating compound libraries where the linker itself contributes to binding interactions [3].

Aqueous Solubility-Dependent Biochemical Assays

The 29.5% higher topological polar surface area (102.12 Ų vs. 78.83 Ų) and additional hydrogen bond donor compared to the 4,5-isomer predict superior aqueous solubility . This characteristic supports its use in biochemical screening assays conducted in aqueous buffer systems where higher compound solubility is critical for accurate dose-response measurements, reducing the risk of false negatives from compound precipitation at higher testing concentrations .

Regioisomer-Specific Structure-Activity Relationship (SAR) Studies

For research groups exploring pyrazole-based kinase inhibitors or other enzyme targets, the 3,4- vs. 4,5-diamino substitution pattern can alter the presentation of hydrogen bond donors to the target protein [3]. This compound provides a distinct vector of functional group display compared to the more common 4,5-diamino analogs, enabling systematic SAR exploration to identify optimal amino substitution patterns for potency and selectivity, a critical consideration given the precedent for diaminopyrazoles as kinase inhibitor scaffolds [4].

Application
Selection Property
Validation Focus
Oxidative dye color chemistry studies
3,4-Diamino substitution pattern
Shade palette and light fastness verification
Hydrazine-linker derivatization studies
N-Amino linker reactivity
Hydrazone and heterocycle formation verification
Aqueous-phase biochemical assays
Reported higher TPSA and H-bond donor profile
Solubility and precipitation limits in buffer
Pyrazole scaffold SAR exploration
3,4-Diamino vector orientation
Binding interaction and selectivity profiling
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